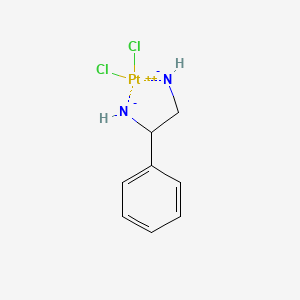
Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is a platinum-based compound with the molecular formula C₈H₁₂Cl₂N₂Pt. It is known for its applications in various fields, particularly in medicinal chemistry and catalysis. The compound features a platinum center coordinated to two chlorine atoms and a bidentate ligand, 1-phenyl-1,2-ethanediamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum typically involves the reaction of potassium tetrachloroplatinate with 1-phenyl-1,2-ethanediamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and other nucleophiles. Reactions are typically carried out in solvents such as dichloromethane or ethanol, under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with phosphines can yield phosphine-coordinated platinum complexes, which have distinct properties and applications .
Scientific Research Applications
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum has several scientific research applications:
Mechanism of Action
The mechanism of action of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA. The platinum center binds to the nitrogen atoms of the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: Another platinum-based drug with a more stable and less toxic profile compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its efficacy and reduced side effects.
Uniqueness
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it versatile for different applications in research and industry .
Biological Activity
Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum is a platinum-based coordination compound recognized for its potential biological activities, particularly in the realm of cancer therapy. This article delves into its biological mechanisms, therapeutic applications, and comparative studies with other platinum-based compounds.
Chemical Structure and Properties
Molecular Details:
- IUPAC Name: this compound(II)
- Molecular Formula: C14H14Cl2N2Pt
- Molecular Weight: 476.3 g/mol
- CAS Number: 80317-01-7
The compound features a platinum center coordinated to two chlorine atoms and a chiral ligand, 1-phenyl-1,2-ethanediamine. This unique structure imparts specific stereochemical properties that can influence its biological interactions.
This compound exerts its biological effects primarily through the following mechanisms:
- DNA Interaction: The platinum center can bind to DNA, leading to cross-linking that disrupts DNA replication and transcription. This action is crucial for its anticancer properties as it induces cytotoxicity in rapidly dividing cancer cells .
- Stereochemical Specificity: The chiral nature of the ligand may enhance selectivity towards specific biological targets, potentially improving therapeutic efficacy and reducing side effects compared to non-chiral counterparts .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance:
- Case Study: In vitro studies have shown that this compound exhibits cytotoxic effects on ovarian cancer cell lines NIH: OVCAR-3 and SK-OV-3, with effective concentrations ranging from 2.5 to 5.0 µM . Notably, it was found to be more effective in combination with agents that lower glutathione levels, enhancing its cytotoxicity against resistant cancer cells.
Comparative Analysis with Other Platinum Compounds
A comparison of this compound with other well-known platinum-based drugs reveals important distinctions:
Recent Advances and Future Directions
Recent studies emphasize the need for developing new platinum-based drugs that can overcome the limitations of existing therapies. Innovations in drug formulation and delivery systems are being explored to enhance the efficacy and reduce toxicity associated with traditional platinum compounds .
Combination Therapies: There is growing interest in using this compound in combination therapies to improve outcomes in resistant cancers. Such strategies may involve pairing it with immunotherapeutic agents or other chemotherapeutics to achieve synergistic effects .
Properties
CAS No. |
72426-83-6 |
|---|---|
Molecular Formula |
C8H10Cl2N2Pt |
Molecular Weight |
400.17 g/mol |
IUPAC Name |
(2-azanidyl-1-phenylethyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C8H10N2.2ClH.Pt/c9-6-8(10)7-4-2-1-3-5-7;;;/h1-5,8-10H,6H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
YCPRCBIVXDWLLI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















